N-(2-fluorophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c19-15-8-4-5-9-16(15)20-18(21)17-11-10-13(22-17)12-23-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAABQTUGUWDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Phenylsulfanyl Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(2-fluorophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide serves as a building block for developing potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, derivatives of furan-based carboxamides have been studied for their ability to inhibit tumor growth in vitro and in vivo, suggesting that this compound could be explored further for similar therapeutic effects.
Materials Science
The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its furan ring can participate in various chemical reactions that modify its physical characteristics.
Case Study: Conductive Polymers
Research has shown that incorporating furan derivatives into polymer matrices can enhance conductivity and thermal stability. This application is particularly relevant in creating advanced materials for electronic devices, where improved performance is crucial.
Biological Studies
This compound can also be utilized to study the interactions of nitrophenyl and phenylthio groups with biological molecules. Understanding these interactions can provide insights into enzyme mechanisms or receptor-ligand binding processes.
Case Study: Enzyme Inhibition
Studies have demonstrated that compounds featuring phenylthio groups can act as inhibitors for certain enzymes, potentially leading to the development of new therapeutic agents targeting metabolic pathways.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furan Ring
Phenylsulfanylmethyl vs. Halogenated Phenyl Groups
- 5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide (CID 899171) : The 5-position is substituted with a 2-chlorophenyl group, providing a halogenated aromatic system. The 2-methoxyphenyl amide enhances polarity compared to the 2-fluorophenyl group in the target compound .
- The trifluoromethylphenyl amide adds strong hydrophobicity and metabolic stability .
Fluorophenyl vs. Other Aromatic Amides
- The 2-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity. In contrast, analogs like N-[4-(4-fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide () incorporate fluorophenyl groups in multi-ring systems, which may influence stacking interactions or solubility .
Sulfur-Containing Substituents
Fluorination Patterns
- Target Compound : Fluorine at the 2-position of the phenyl amide enhances metabolic stability and may influence π-π interactions.
- N-(propan-2-yl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]furan-2-carboxamide (): Features a tetrafluoropropoxy group, which significantly increases hydrophobicity and resistance to oxidation compared to mono-fluorinated analogs .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-fluorophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring , a fluorinated phenyl group , and a phenylthio substituent , with a carboxamide functional group that enhances its reactivity. The molecular formula is . The presence of the fluorine atom increases the compound's lipophilicity, which can significantly influence its pharmacokinetic properties and biological interactions.
Pharmacological Activities
This compound exhibits several biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies. Compounds with similar structural motifs are often investigated for their interactions with various biological targets, including enzymes and receptors.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with molecular targets through its functional groups. The nitrophenyl group is capable of participating in electron transfer reactions , while the phenylthio group may form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in significant decreases in cell viability in HCT116 human colon cancer cells, with IC50 values comparable to established chemotherapeutics .
- Anti-Inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases by modulating immune responses .
- Antimicrobial Properties : Preliminary antimicrobial tests have shown that this compound exhibits activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the optimized synthetic routes for N-(2-fluorophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves a multi-step process:
- Step 1: Preparation of the furan-2-carboxylic acid intermediate.
- Step 2: Coupling with 2-fluoroaniline via amide bond formation using reagents like EDCl/HOBt.
- Step 3: Introduction of the phenylsulfanylmethyl group via nucleophilic substitution or thiol-ene reactions. Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and catalyst use (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, furan protons at δ 6.3–7.0 ppm).
- X-ray Crystallography: Resolves spatial arrangement, critical for studying π-π stacking between aromatic groups.
- HRMS: Validates molecular weight (C₁₉H₁₅FN₂O₅S, MW 370.33) .
Q. What solvent systems are suitable for solubility and stability testing of this compound?
- Polar solvents: DMSO or methanol for initial dissolution.
- Aqueous buffers: PBS (pH 7.4) with <5% DMSO for biological assays.
- Stability is assessed via HPLC under accelerated conditions (40°C, 75% humidity) to detect degradation products .
Advanced Research Questions
Q. How does the phenylsulfanylmethyl group influence the compound’s interaction with biological targets?
- The sulfanyl group enhances hydrogen bonding with cysteine residues in enzymes (e.g., kinases).
- Structure-Activity Relationship (SAR): Comparative studies with analogs lacking the sulfanyl group show reduced binding affinity (ΔKd > 50%) .
Q. What computational strategies are effective in predicting the compound’s binding modes to therapeutic targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase).
- MD Simulations: GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction: SwissADME evaluates metabolic liabilities (e.g., CYP3A4 susceptibility) .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.
- Pharmacokinetic Profiling: Measure bioavailability (%F) and tissue distribution in rodent models to identify barriers (e.g., poor blood-brain barrier penetration) .
Q. What experimental designs are recommended for studying the compound’s metabolic stability?
- Liver Microsomal Assays: Incubate with human/rat microsomes + NADPH, monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition Screening: Test against CYP isoforms (3A4, 2D6) to assess drug-drug interaction risks .
Q. How can researchers address challenges in purifying stereoisomers or byproducts during synthesis?
- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
- Crystallization Screening: Employ solvent/antisolvent pairs (e.g., ethanol/water) to isolate pure polymorphs .
Methodological Considerations
Q. What techniques are used to validate the compound’s mechanism of action in disease models?
Q. How is the compound’s toxicity profile systematically evaluated in preclinical studies?
Q. Notes
- Structural analogs and fluorinated groups are critical for optimizing pharmacokinetics .
- Methodological rigor in synthesis and target validation ensures reproducibility in academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
